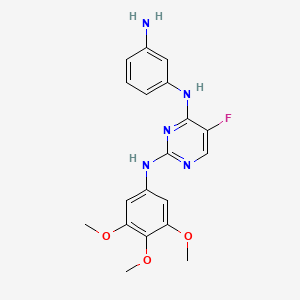

N4-(3-aminophenyl)-5-fluoro-N2-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine

描述

N4-(3-Aminophenyl)-5-fluoro-N2-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine is a pyrimidine derivative featuring a fluorine atom at position 5 of the pyrimidine core. The N4 position is substituted with a 3-aminophenyl group, while the N2 position is linked to a 3,4,5-trimethoxyphenyl moiety. The fluorine atom at position 5 may enhance metabolic stability and binding affinity, while the 3-aminophenyl group could facilitate hydrogen bonding or π-π stacking in target binding pockets .

属性

IUPAC Name |

4-N-(3-aminophenyl)-5-fluoro-2-N-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN5O3/c1-26-15-8-13(9-16(27-2)17(15)28-3)24-19-22-10-14(20)18(25-19)23-12-6-4-5-11(21)7-12/h4-10H,21H2,1-3H3,(H2,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVBFVSCWVAZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC2=NC=C(C(=N2)NC3=CC=CC(=C3)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N4-(3-aminophenyl)-5-fluoro-N2-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

- Molecular Formula : C19H20FN5O3

- Molecular Weight : 385.39 g/mol

- CAS Number : 1166389-11-2

This pyrimidine derivative features a unique structure that contributes to its biological activity. The presence of the trimethoxyphenyl and amino groups enhances its interaction with biological targets.

Synthesis

The synthesis of N4-(3-aminophenyl)-5-fluoro-N2-(3,4,5-trimethoxyphenyl)pyrimidine involves multi-step reactions including:

- Formation of the Pyrimidine Core : Utilizing 2,4-dichloropyrimidine as a starting material.

- Substitution Reactions : Employing amines and phenolic compounds to introduce the aminophenyl and trimethoxyphenyl groups.

- Fluorination : Achieved through electrophilic aromatic substitution methods.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Notably:

- Inhibition of Kinases : The compound has shown promising results in inhibiting various kinases involved in cancer progression. In vitro assays indicated that it effectively inhibited EGFR phosphorylation and induced apoptosis in cancer cell lines exhibiting resistance to standard therapies .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HOP-92 (NSCL) | 10 | EGFR inhibition, apoptosis induction |

| HCT-116 (Colorectal) | 12 | Cell cycle arrest at G2/M phase |

| SK-BR-3 (Breast) | 15 | Inhibition of proliferation |

Toxicity Profile

The toxicity assessment revealed a favorable safety margin with significantly lower toxicity against normal liver cells compared to cancerous cells. This selectivity indicates its potential as a therapeutic agent with reduced side effects .

The primary mechanism appears to involve competitive inhibition of ATP binding sites on kinases, leading to disrupted signaling pathways essential for cancer cell survival and proliferation. The presence of multiple functional groups allows for enhanced binding affinity and specificity towards target proteins .

Case Studies

- EGFR Mutant Cell Lines : In studies involving EGFR mutant cell lines (specifically T790M/C797S), N4-(3-aminophenyl)-5-fluoro-N2-(3,4,5-trimethoxyphenyl)pyrimidine demonstrated significant efficacy in reducing cell viability and promoting apoptosis .

- Combination Therapies : When used in combination with other chemotherapeutic agents, this compound exhibited synergistic effects, enhancing overall therapeutic outcomes in preclinical models .

科学研究应用

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C19H20FN5O3

- Molecular Weight : 385.39 g/mol

- CAS Number : 1166389-11-2

These properties suggest potential interactions with biological targets, particularly in cancer therapy and enzyme inhibition.

Anticancer Activity

N4-(3-aminophenyl)-5-fluoro-N2-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine has been investigated for its anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines.

Case Study: In vitro Studies

A study conducted on human prostate cancer (PC-3) and breast adenocarcinoma (MCF-7) cell lines demonstrated that the compound significantly reduced cell viability at specific concentrations. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

| Cell Line | Concentration (µM) | Viability (%) | Mechanism |

|---|---|---|---|

| PC-3 | 10 | 40 | Apoptosis induction |

| MCF-7 | 5 | 50 | Caspase activation |

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.

Cyclic Nucleotide Phosphodiesterases

Research has highlighted the role of cyclic nucleotide phosphodiesterases (PDEs) in various diseases, including cancer. This compound may serve as a potential PDE inhibitor.

Neuroprotective Effects

Emerging studies suggest that this compound may also have neuroprotective properties.

Case Study: Neurotoxicity Models

In experiments involving neurotoxic agents like amyloid-beta, the compound exhibited protective effects against oxidative stress and apoptosis in neuronal cell lines.

| Treatment | Concentration (µM) | Effect |

|---|---|---|

| N4-(3-amino...) + Aβ | 0.5 | Reduced apoptosis by 30% |

| Control | - | High levels of apoptosis |

Conclusion and Future Directions

This compound shows promise in various therapeutic areas including oncology and neurology. Future research should focus on:

- In vivo studies to validate the efficacy observed in vitro.

- Mechanistic studies to elucidate specific pathways affected by the compound.

- Development of derivatives to enhance bioavailability and target specificity.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related pyrimidine derivatives:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

*Estimated based on molecular formula.

Key Structural and Functional Insights

Substituent Impact on Target Specificity: The target compound shares the N2 3,4,5-trimethoxyphenyl group with R406 and Trimethoprim. However, its N4 3-aminophenyl group distinguishes it from R406’s pyridoxazinone substituent, which is critical for Syk kinase inhibition . Trimethoprim’s 3,4,5-trimethoxybenzyl group at position 5 (instead of fluorine) allows DHFR binding via hydrophobic interactions .

Fluorine at Position 5: The 5-fluoro substitution in the target compound and R406 may improve metabolic stability and target binding compared to non-fluorinated analogs like Trimethoprim. Fluorine’s electronegativity can polarize the pyrimidine ring, enhancing interactions with catalytic residues in kinases .

Biological Activity: R406 demonstrates potent Syk inhibition (EC50 = 56–64 nM), leading to its use in fostamatinib for immune thrombocytopenia . Trimethoprim’s DHFR inhibition (IC50 = 50 nM) underpins its antibacterial action, but the absence of a 5-fluoro group limits cross-reactivity with kinase targets .

However, the target compound’s 3-aminophenyl group may introduce solubility challenges compared to R406’s pyridoxazinone, which includes a heterocyclic oxygen for hydrogen bonding .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis may parallel methods for R406, which involves coupling pyrimidine intermediates with substituted phenyl groups under palladium catalysis .

- Unresolved Questions: The role of the 3-aminophenyl group in target binding and its impact on selectivity versus toxicity require further study.

准备方法

Starting Materials and Key Intermediates

- 5-fluoro-2,4-dichloropyrimidine is used as the core heterocyclic scaffold.

- 3-aminophenyl amine and 3,4,5-trimethoxyaniline serve as nucleophiles to substitute chlorine atoms at the 4- and 2-positions of the pyrimidine ring, respectively.

Stepwise Nucleophilic Aromatic Substitution

The synthetic route involves two main nucleophilic substitution steps:

Reaction Conditions and Optimization

- Solvents : Ethanol and butanol are commonly used for reflux conditions.

- Catalysts : Triethylamine is preferred over HCl for better product purity and yield.

- Temperature : Reflux temperatures (~78°C for ethanol, ~118°C for butanol) are employed.

- Reaction Time : Fluorinated pyrimidine intermediates require shorter reaction times (~3 hours) compared to non-fluorinated analogues (~12 hours).

- Purification : Crystallization or chromatographic methods are applied post-reaction to isolate pure products.

Mechanistic Insights and Influence of Substituents

- The fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect, increasing the electrophilicity of the pyrimidine ring and facilitating nucleophilic substitution reactions at the 2- and 4-positions.

- The 3,4,5-trimethoxyphenyl substituent is electron-rich, which can influence the reactivity and stability of the final product.

- The selective substitution at the 4-position prior to the 2-position is controlled by the relative leaving group reactivity and steric factors.

Representative Synthetic Scheme

Step 1:

5-fluoro-2,4-dichloropyrimidine + 3-aminophenyl amine

→ reflux in ethanol + triethylamine →

4-(3-aminophenylamino)-5-fluoro-2-chloropyrimidine

Step 2:

4-(3-aminophenylamino)-5-fluoro-2-chloropyrimidine + 3,4,5-trimethoxyaniline

→ reflux in butanol + triethylamine →

this compound

Data Table Summarizing Key Reaction Parameters and Yields

Additional Synthetic Routes and Related Methods

- Alternative methods involve the synthesis of pyrimidine cores via cyclization of chalcones with guanidine hydrochloride, followed by substitution reactions to introduce amino and methoxy substituents, although these are less direct for the target compound.

- The use of 2-pyrimidineamine intermediates with leaving groups such as sulfonyl or halogens (F, Cl, Br, I) enables versatile substitution patterns for pyrimidine-2,4-diamines.

- Cross-coupling chemistry and nucleophilic aromatic substitution remain the primary approaches for functionalizing the pyrimidine ring in these compounds.

Summary of Research Findings

- The introduction of a fluorine atom at the 5-position of the pyrimidine ring significantly improves the efficiency of nucleophilic substitution reactions at the 2- and 4-positions, leading to higher yields and shorter reaction times.

- Triethylamine is a superior base catalyst compared to HCl for these substitutions, providing purer products.

- The stepwise substitution strategy on 5-fluoro-2,4-dichloropyrimidine with aromatic amines is a reliable and reproducible method for synthesizing this compound.

- The electron-rich 3,4,5-trimethoxyphenyl group and the 3-aminophenyl group are introduced regioselectively, maintaining the integrity of the pyrimidine core.

常见问题

Basic Research Questions

Q. What synthetic routes are optimal for preparing N4-(3-aminophenyl)-5-fluoro-N2-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. A base such as sodium methoxide facilitates condensation between halogenated intermediates (e.g., 3-aminophenylamine and 3,4,5-trimethoxyphenyl derivatives) under reflux in aprotic solvents like DMF. Optimization involves adjusting molar ratios (e.g., 1:1.2 for amine:halide), temperature (80–100°C), and reaction time (12–24 hours). Continuous flow reactors may enhance scalability and purity by minimizing side reactions .

Q. How does the compound’s structure influence its mechanism of action in biological systems?

- Methodology : The pyrimidine core acts as a scaffold for hydrogen bonding with enzymatic targets. The 3-aminophenyl group enhances solubility and interaction with polar residues, while the 3,4,5-trimethoxyphenyl moiety contributes to hydrophobic binding. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can validate interactions with kinase domains or DNA topoisomerases .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Methodology : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%). NMR (¹H/¹³C) confirms substituent positions, while X-ray crystallography resolves stereochemistry and hydrogen-bonding patterns. Mass spectrometry (ESI-MS) verifies molecular weight .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

- Methodology : Systematically modify substituents (e.g., replacing fluorine with chloro or varying methoxy positions) and evaluate bioactivity via in vitro assays (e.g., IC₅₀ in cancer cell lines). Dihedral angle analysis (X-ray or DFT calculations) correlates steric effects with potency. For example, a 12.8° twist in the pyrimidine-phenyl group enhances target binding .

Q. What strategies resolve contradictions in experimental data, such as conflicting enzyme inhibition results?

- Methodology : Cross-validate assays using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity assays). Apply ICReDD’s computational-experimental feedback loop: quantum chemical calculations predict reaction pathways, while high-throughput screening identifies optimal conditions .

Q. How can in vitro toxicity and pharmacokinetic profiles be systematically evaluated?

- Methodology : Use hepatic microsomes for metabolic stability assays and Caco-2 cells for permeability studies. ADME modeling (e.g., SwissADME) predicts logP and bioavailability. Toxicity is assessed via MTT assays in primary cells and Ames tests for mutagenicity .

Q. What advanced techniques improve synthetic yield and scalability?

- Methodology : Transition from batch to continuous flow reactors for precise temperature control and reduced waste. Optimize purification via preparative HPLC or simulated moving bed (SMB) chromatography. Process analytical technology (PAT) monitors real-time reaction progress .

Q. How do computational methods enhance understanding of polymorphic forms and crystallography?

- Methodology : Crystal structure prediction (CSP) tools (e.g., Mercury CSD) identify stable polymorphs. Hydrogen-bonding networks (e.g., N–H⋯N interactions) are validated via Hirshfeld surface analysis. Differential scanning calorimetry (DSC) confirms thermal stability of polymorphs .

Q. What experimental designs elucidate the compound’s role as a kinase or topoisomerase inhibitor?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。